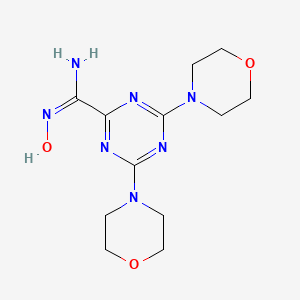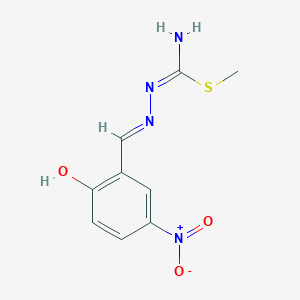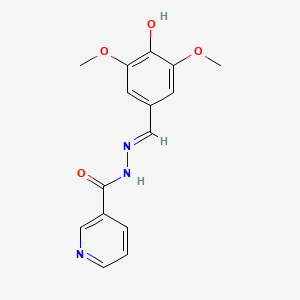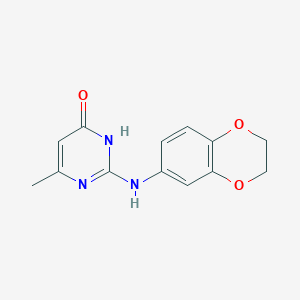
N'-hydroxy-4,6-dimorpholin-4-yl-1,3,5-triazine-2-carboximidamide
Übersicht
Beschreibung
N-hydroxy-4,6-dimorpholin-4-yl-1,3,5-triazine-2-carboximidamide, also known as NDMC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
N'-hydroxy-4,6-dimorpholin-4-yl-1,3,5-triazine-2-carboximidamide exerts its biological effects through multiple mechanisms, including inhibition of DNA synthesis, induction of oxidative stress, and modulation of signaling pathways. N'-hydroxy-4,6-dimorpholin-4-yl-1,3,5-triazine-2-carboximidamide has been shown to inhibit the activity of thymidylate synthase, an enzyme involved in DNA synthesis, leading to cell cycle arrest and apoptosis in cancer cells. N'-hydroxy-4,6-dimorpholin-4-yl-1,3,5-triazine-2-carboximidamide also induces oxidative stress by increasing the production of reactive oxygen species, leading to cell death in cancer cells. Additionally, N'-hydroxy-4,6-dimorpholin-4-yl-1,3,5-triazine-2-carboximidamide modulates signaling pathways, including the PI3K/Akt and MAPK pathways, which play a critical role in cell survival and proliferation.
Biochemical and Physiological Effects:
N'-hydroxy-4,6-dimorpholin-4-yl-1,3,5-triazine-2-carboximidamide exhibits a range of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of gene expression. N'-hydroxy-4,6-dimorpholin-4-yl-1,3,5-triazine-2-carboximidamide has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. N'-hydroxy-4,6-dimorpholin-4-yl-1,3,5-triazine-2-carboximidamide also modulates gene expression, leading to changes in the expression of genes involved in cell survival, proliferation, and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
N'-hydroxy-4,6-dimorpholin-4-yl-1,3,5-triazine-2-carboximidamide offers several advantages for lab experiments, including its potent antitumor activity, ability to cross the blood-brain barrier, and low toxicity. However, N'-hydroxy-4,6-dimorpholin-4-yl-1,3,5-triazine-2-carboximidamide also has limitations, including its poor solubility in water and limited stability in solution.
Zukünftige Richtungen
There are several future directions for research on N'-hydroxy-4,6-dimorpholin-4-yl-1,3,5-triazine-2-carboximidamide, including the development of more efficient synthesis methods, optimization of the chemical structure to improve its pharmacological properties, and testing of N'-hydroxy-4,6-dimorpholin-4-yl-1,3,5-triazine-2-carboximidamide in clinical trials for the treatment of cancer and neurodegenerative diseases. Additionally, further studies are needed to explore the potential of N'-hydroxy-4,6-dimorpholin-4-yl-1,3,5-triazine-2-carboximidamide as an antimicrobial agent and to elucidate its mechanism of action in greater detail.
Wissenschaftliche Forschungsanwendungen
N'-hydroxy-4,6-dimorpholin-4-yl-1,3,5-triazine-2-carboximidamide has been studied extensively for its potential applications in various fields, including cancer therapy, neuroprotection, and antimicrobial activity. Studies have shown that N'-hydroxy-4,6-dimorpholin-4-yl-1,3,5-triazine-2-carboximidamide exhibits potent antitumor activity by inducing cell cycle arrest and apoptosis in cancer cells. Additionally, N'-hydroxy-4,6-dimorpholin-4-yl-1,3,5-triazine-2-carboximidamide has been shown to protect neurons from oxidative stress and improve cognitive function in animal models of Alzheimer's disease. N'-hydroxy-4,6-dimorpholin-4-yl-1,3,5-triazine-2-carboximidamide also exhibits antimicrobial activity against a variety of bacteria and fungi.
Eigenschaften
IUPAC Name |
N'-hydroxy-4,6-dimorpholin-4-yl-1,3,5-triazine-2-carboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N7O3/c13-9(17-20)10-14-11(18-1-5-21-6-2-18)16-12(15-10)19-3-7-22-8-4-19/h20H,1-8H2,(H2,13,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUVYIRKSQLNWRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)C(=NO)N)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=NC(=NC(=N2)/C(=N\O)/N)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-hydroxy-4,6-di(morpholin-4-yl)-1,3,5-triazine-2-carboximidamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N'-(5-chloro-2-hydroxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B3727647.png)


![2-(3-chlorophenoxy)-N'-[1-(2-hydroxyphenyl)ethylidene]acetohydrazide](/img/structure/B3727663.png)
![5-{[5-(3-bromophenyl)-2-furyl]methylene}-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B3727682.png)

![4-{[(5-bromo-2-pyridinyl)amino]methylene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3727686.png)

![2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-chlorophenyl)propanamide](/img/structure/B3727696.png)

![methyl [2-({imino[(4-phenoxyphenyl)amino]methyl}amino)-6-oxo-3,6-dihydro-4-pyrimidinyl]acetate](/img/structure/B3727712.png)
![2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-ethyl-N-phenylacetamide](/img/structure/B3727714.png)